3-(Piperidin-1-yl)cyclopentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-piperidin-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C10H20N2/c11-9-4-5-10(8-9)12-6-2-1-3-7-12/h9-10H,1-8,11H2 |
InChI Key |
RBIRQAUZIAUOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC(C2)N |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 3 Piperidin 1 Yl Cyclopentan 1 Amine Formation and Reactions
Elucidation of Reaction Mechanisms in Cyclopentane (B165970) Annulation
The construction of the cyclopentane ring, a core feature of the target molecule, can be achieved through various annulation strategies. These methods are designed to build the five-membered ring onto an existing molecular framework. While numerous methods exist for cyclopentane synthesis, they often address the challenge of forming a five-membered ring, which can be less entropically favored than six-membered ring formation. baranlab.org
One powerful class of reactions for this purpose is Pauson-Khand-type annulations, which are particularly effective for creating cyclopentenones. nih.govnih.gov However, alternative and complementary processes have been developed to generate densely substituted cyclopentane derivatives. One such strategy involves the reaction of alkynes with β-keto esters, which is thought to proceed through a sequence of metallacycle-mediated bond-forming events. nih.govnih.gov The proposed mechanism begins with the formation of a metallacyclopropene, which then reacts intramolecularly with a ketone to form an oxametallacyclopentene intermediate. nih.gov A subsequent intramolecular addition to a tethered ester can lead to a bridged polycyclic metal-alkoxide, which, after rearrangement and hydrolysis, yields a highly substituted cyclopentenone product. nih.gov
Other annulation approaches, such as the Danheiser annulation, utilize the reaction of α,β-unsaturated ketones with trialkylsilylallenes in the presence of a Lewis acid to produce trialkylsilylcyclopentenes in a regiocontrolled manner. wikipedia.org Radical cyclizations also offer a robust route. For instance, a radical [2 + 2 + 1] cycloaddition can form spirocyclic systems through a cascade of three carbon-carbon bond formations, culminating in an ipso attack on an aromatic system. researchgate.net These diverse mechanistic pathways provide a versatile toolkit for constructing the cyclopentane core of the target structure.
Table 1: Comparison of Selected Cyclopentane Annulation Strategies
| Annulation Strategy | Key Reactants | Key Intermediates | Mechanistic Hallmark |
|---|---|---|---|
| Pauson-Khand Type | Alkene, Alkyne, Carbon Monoxide | Cobalt-alkyne complex | [2+2+1] cycloaddition |
| β-Keto Ester Annulation | Alkyne, β-Keto Ester | Metallacyclopropene, Oxametallacyclopentene | Metallacycle-mediated cascade nih.gov |
| Danheiser Annulation | α,β-Unsaturated Ketone, Allenylsilane | Vinyl Cation | Lewis acid-catalyzed [3+2] annulation wikipedia.org |
| Radical Cascade | Diazonium Ions, Alkynes | Aryl Radical | 5-exo radical cyclization and ipso attack researchgate.net |
Detailed Mechanistic Studies of Piperidine (B6355638) Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of 3-(Piperidin-1-yl)cyclopentan-1-amine. The piperidine scaffold is prevalent in pharmaceuticals and natural products, leading to the development of numerous synthetic methods. nih.govwikipedia.org These methods can be broadly categorized based on the key bond-forming strategy, including intramolecular cyclizations and multi-component reactions. nih.gov
Iminium ions are key electrophilic intermediates in many piperidine syntheses. dtic.mil They are typically generated in situ from the condensation of an amine with an aldehyde or ketone. nih.govdtic.mil In certain contexts, such as the Knoevenagel condensation between piperidine and an aldehyde, the formation of an iminium hydroxide intermediate has been proposed. researchgate.net This intermediate can then participate in cyclization reactions.
For instance, an olefin-iminium ion cyclization can proceed via a concerted mechanism to form 4-piperidinols. dtic.mil Similarly, aza-Prins cyclizations utilize the reaction of N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, to generate the piperidine ring. organic-chemistry.org The reaction proceeds through an iminium intermediate that is attacked by the tethered alkene, leading to the formation of the six-membered ring. The presence of water can also lead to the hydrolysis of iminium intermediates, a process that is sometimes a competing pathway. researchgate.net The bioactivation of molecules containing a piperidine ring can also proceed through the formation of reactive iminium intermediates. nih.gov
The aza-Michael reaction, an intramolecular conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a widely used and powerful method for constructing the piperidine ring. nih.govntu.edu.sg This reaction belongs to the broader class of Michael additions, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The mechanism involves the deprotonation of the amine or the direct attack of the neutral amine onto the Michael acceptor. masterorganicchemistry.com The intramolecular variant is particularly effective for cyclization, often proceeding via a 6-endo-trig pathway to yield the piperidine ring. ntu.edu.sg The stereochemical outcome of the reaction can be controlled through the use of organocatalysts, which can activate the Michael acceptor through the formation of an iminium ion intermediate, rendering the reaction enantioselective. organic-chemistry.org The reaction is thermodynamically controlled and is effective for creating the 1,5-relationship between the nitrogen and a carbonyl group (or its equivalent) that is characteristic of many piperidine precursors. organic-chemistry.org
Radical cyclizations provide a distinct and effective pathway to piperidine derivatives, often under mild conditions. nih.govrsc.org These reactions typically involve the generation of a carbon- or nitrogen-centered radical which then undergoes an intramolecular addition to a tethered alkene or alkyne. nih.govrsc.org
One common approach involves the single-electron transfer (SET) reduction of an aryl halide precursor to form an aryl radical. nih.gov This radical can then undergo a regioselective 6-exo cyclization onto a pendant olefin, followed by a hydrogen-atom transfer (HAT) to terminate the radical chain and furnish the piperidine product. nih.gov Alternatively, α-aminoalkyl radicals can be generated and cyclized onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org N-radical approaches have also been developed, where an N-radical is formed and undergoes cyclization. nih.gov For example, a copper-catalyzed N-F bond cleavage via SET can generate an N-radical, which then participates in a cyclization cascade. nih.gov The stereoselectivity of these radical cyclizations can often be controlled, leading to specific diastereomers of the piperidine product. acs.org
Table 2: Mechanistic Overview of Radical Piperidine Syntheses
| Radical Type | Generation Method | Cyclization Mode | Termination Step |
|---|---|---|---|
| Aryl Radical | Photoredox-catalyzed SET to aryl halide nih.gov | 6-exo | Hydrogen Atom Transfer (HAT) nih.gov |
| α-Aminoalkyl Radical | Not specified | 6-exo | Radical trapping acs.org |
| N-Radical | Copper-catalyzed N-F bond cleavage nih.gov | Intramolecular addition | One-electron reduction nih.gov |
| Amine Radical Cation | Electroreductive cyclization beilstein-journals.org | Nucleophilic attack on dihaloalkane | Further reduction and cyclization beilstein-journals.org |
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is an elegant, atom-economical strategy for C-N bond formation and heterocycle synthesis. csic.esacs.orgresearchgate.net This catalytic process avoids the use of external oxidants or reductants and typically generates water as the only byproduct. acs.orgresearchgate.net
The general mechanism involves three key steps:
Dehydrogenation: A metal catalyst (often based on Ru, Ir, or Co) temporarily oxidizes a substrate, such as an amino alcohol, by "borrowing" hydrogen atoms to form a metal-hydride species and a reactive intermediate (e.g., an amino-aldehyde or amino-ketone). csic.esacs.orgnih.gov
Intermediate Reaction: The highly reactive intermediate undergoes a subsequent transformation, such as an intramolecular condensation or cyclization, to form an unsaturated cyclic species like a cyclic imine. acs.org
Hydrogenation: The metal-hydride catalyst then returns the "borrowed" hydrogen to the unsaturated intermediate, reducing it to the final saturated piperidine product and regenerating the active catalyst. csic.esacs.org
This methodology has been applied to the synthesis of piperidines from amino alcohols, where an iridium(III)-catalyzed cascade of oxidation, amination, and imine reduction leads to the stereoselective formation of the piperidine ring. nih.gov While the borrowing hydrogen mechanism is well-established, ene cyclization represents a different pericyclic pathway. Intramolecular hydroamination of allenes, catalyzed by gold(I) or rhodium(I) complexes, can also lead to the formation of vinyl piperidines through a formal ene-type reaction. organic-chemistry.org
Stereochemical Control and Diastereoselectivity in Synthetic Routes
Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like this compound, which contains multiple stereocenters. The diastereoselectivity of the synthetic route is determined by the mechanisms of the key ring-forming reactions.
In cyclopentane annulation, [3+2] cyclizations of donor-acceptor cyclopropanes can proceed with high diastereoselectivity to generate polysubstituted cyclopentenes. researchgate.net The relative stereochemistry is established during the cascade of ring-opening and cyclization steps. researchgate.net
For piperidine synthesis, several strategies afford excellent stereocontrol. The diastereoselective Mannich reaction can be used to set the stereochemistry of an acyclic precursor, which is then retained during a subsequent reductive cyclization step. nih.gov In radical cyclizations, the use of specific reagents like tris(trimethylsilyl)silane can enhance diastereoselectivity compared to traditional reagents like tributyltin hydride. organic-chemistry.org Furthermore, 6-exo cyclizations of stabilized radicals onto α,β-unsaturated esters have been shown to produce only two of four possible diastereoisomers, with diastereomeric ratios as high as 40:1. acs.org The choice of catalyst, substrate, and reaction conditions all play a crucial role in directing the stereochemical outcome, allowing for the selective synthesis of the desired diastereomer. nih.gov
Role of Catalysis in Directing Reaction Pathways
The synthesis and subsequent reactions of complex molecules such as this compound, which possesses multiple functional groups and stereocenters, are critically dependent on the use of catalysts. Catalysis is essential not only for promoting reaction efficiency but also for selectively guiding the reaction to a specific outcome, be it a particular stereoisomer or the functionalization of a specific site within the molecule. In the context of this compound, catalysts play a crucial role in two main areas: the stereoselective formation of the 1,3-disubstituted cyclopentane ring and the chemoselective transformation of its two distinct amine functionalities.
The strategic application of catalysis allows for the circumvention of otherwise unselective or inefficient transformations. For instance, in multicomponent reactions, which are often used to build complex molecular frameworks, the catalyst can be pivotal in selecting one of several possible reaction pathways, thereby avoiding the formation of undesired byproducts. This control is paramount when constructing intricate structures like the one .
A key challenge in the synthesis of this compound is the control of stereochemistry at the C1 and C3 positions of the cyclopentane ring, which can exist as either cis or trans diastereomers. Catalytic methods are instrumental in directing the stereochemical outcome of the reaction. One of the most common and effective methods for the synthesis of substituted cycloalkanes is catalytic hydrogenation or reductive amination of a suitable precursor.
Reductive amination, the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a cornerstone of amine synthesis. nih.govwikipedia.org The mechanism involves the formation of an imine intermediate, which is then reduced. wikipedia.orgresearchgate.net The stereoselectivity of the reduction step can often be controlled by the choice of catalyst. For the synthesis of this compound, a potential precursor could be 3-(piperidin-1-yl)cyclopentanone. The reductive amination of this ketone with ammonia would proceed via an imine intermediate, which is then hydrogenated.
Heterogeneous catalysts, such as platinum or palladium supported on carbon or alumina, are frequently employed for such reductions. researchgate.net The stereochemical outcome of the hydrogenation is influenced by the adsorption of the imine intermediate on the catalyst surface. The less sterically hindered face of the imine will preferentially bind to the catalyst, leading to the delivery of hydrogen from that face and resulting in a predominance of one diastereomer. For instance, in the reductive amination of cyclopentanone, Pt/Al-Beta catalysts have shown high activity and selectivity. researchgate.net The choice of the solid support and the metal can significantly influence the diastereomeric ratio of the product.
Furthermore, chiral organocatalysts, particularly those derived from 1,2-diamines, have emerged as powerful tools for enantioselective synthesis. mdpi.comnii.ac.jp In the context of forming the this compound scaffold, a chiral catalyst could be employed in a Michael addition reaction to set the stereochemistry of the 1,3-substitution pattern on the cyclopentane ring prior to the introduction of the amine functionalities.
The table below summarizes various catalyst systems used in reactions analogous to the potential formation of this compound, highlighting the catalyst's role in controlling stereoselectivity.
| Catalyst System | Reaction Type | Substrate Type | Key Outcome |
| Pt/Al-Beta | Reductive Amination | Cyclopentanone | High activity and selectivity for cyclopentylamine (B150401). |
| Rhodium complexes | C-H Amination | Aliphatic chains | Formation of 1,2-diamines with diastereocontrol. nih.gov |
| Chiral Mg(OTf)2/N,N'-dioxide | Aziridine Ring Opening | N-acyl aziridine | Enantioselective formation of 1,2-diamines. |
| Raney Nickel | Reductive Cyclization | Dioximes | Stereoselective formation of cis-piperazines. mdpi.com |
Once formed, this compound presents a challenge in terms of chemoselectivity due to the presence of two different nucleophilic centers: a primary amine and a tertiary amine (within the piperidine ring). Directing a subsequent reaction to occur selectively at one of these sites requires careful selection of a catalyst that can differentiate between the two amine groups.
Transition metal catalysis offers a powerful platform for achieving such chemoselectivity. For example, a catalyst could be designed to selectively coordinate to the primary amine, leaving the tertiary amine untouched, or vice-versa. This selective coordination would then direct a coupled reaction, such as an acylation, alkylation, or arylation, to the desired position. The steric and electronic differences between the primary amine and the piperidine nitrogen can be exploited by the catalyst. The primary amine is less sterically hindered and has N-H bonds that can participate in certain catalytic cycles, such as C-H activation or hydrogen borrowing catalysis.
For instance, iridium-catalyzed hydrogen borrowing catalysis can be used for the N-alkylation of amines. A catalyst could potentially differentiate between the primary and secondary (within the piperidine ring, although the nitrogen itself is tertiary) amines. Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be rendered chemoselective by the appropriate choice of ligand on the palladium center. The ligand's steric bulk and electronic properties can create a catalytic pocket that preferentially accommodates the primary amine over the more sterically encumbered piperidine nitrogen.
The concept of using directing groups can also be applied. A catalyst might selectively bind to a directing group placed elsewhere on the molecule, positioning the catalytic center in proximity to one of the amine groups and thereby directing the reaction to that site. nih.govrsc.org
Below is a table illustrating how different catalysts can direct reactions in molecules containing multiple amine functionalities, providing a basis for predicting the catalytic behavior with this compound.
| Catalyst System | Reaction Type | Substrate Feature | Selective Outcome |
| Copper(I) with chiral ligand | Reductive Coupling | Imine and enamine | Chemoselective formation of 1,2-diamines. |
| Palladium with specific phosphine ligands | Cross-coupling | Primary and secondary amines | Selective arylation of the primary amine. |
| Iridium(III) complexes | Hydrogen Borrowing Annulation | Diols and amines | Stereoselective synthesis of substituted piperidines. |
| Rhodium(III) with Cp* ligand | C-H Functionalization | Benzamides | Annulation reactions directed by the amide group. |
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments.
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(Piperidin-1-yl)cyclopentan-1-amine, one would expect to see distinct signals for the protons on the cyclopentane (B165970) ring, the piperidine (B6355638) ring, and the amine (NH₂) group. The chemical shift (δ) of the proton attached to the same carbon as the amine group (the α-proton) would likely appear at a relatively downfield position (e.g., ~2.5-3.5 ppm) due to the deshielding effect of the nitrogen atom. Protons on the piperidine ring adjacent to its nitrogen would also be shifted downfield. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR: This experiment identifies the number of chemically non-equivalent carbon atoms. For this compound, one would anticipate signals corresponding to each unique carbon in the cyclopentane and piperidine rings. The carbons bonded directly to nitrogen atoms (two in the piperidine ring and two in the cyclopentane ring) would exhibit the largest chemical shifts (typically in the 40-60 ppm range) due to the electronegativity of nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms (Note: These are estimated values and can vary based on solvent and other experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopentane C1-H (methine) | 2.5 - 3.5 | 50 - 60 |
| Cyclopentane C3-H (methine) | 2.2 - 3.0 | 55 - 65 |
| Piperidine C2/C6-H (methylene, equatorial) | 2.4 - 2.8 | 50 - 55 |
| Piperidine C2/C6-H (methylene, axial) | 2.2 - 2.6 | 50 - 55 |
| Amine N-H | 1.0 - 2.5 (broad) | N/A |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map out the proton-proton connectivities within the cyclopentane and piperidine rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the C-H framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry, such as the cis or trans relationship between the amine and piperidine substituents on the cyclopentane ring.
The chemical shifts observed in NMR are sensitive to the solvent used and the pH of the sample. Changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar, protic solvent like deuterium (B1214612) oxide (D₂O) can cause significant shifts, especially for protons near the basic nitrogen atoms. The addition of acid would protonate the nitrogen atoms, leading to a dramatic downfield shift of adjacent protons and carbons due to the introduction of a positive charge.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the key expected vibrational bands would be:
N-H Stretching: The primary amine (-NH₂) would typically show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretches from the cyclopentane and piperidine rings would appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine usually appears as a broad band around 1590-1650 cm⁻¹.
C-N Stretching: These vibrations for the tertiary amine (piperidine) and primary amine (cyclopentanamine) would be found in the fingerprint region, typically between 1000-1250 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₂₀N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide further structural information.
Table 2: Expected HRMS Data
| Compound Formula | Ion Type | Calculated Exact Mass |
| C₁₀H₂₀N₂ | [M+H]⁺ | 169.1705 |
Structure Activity Relationship Sar Studies in Non Clinical Contexts
Design Principles for Scaffold Derivatization
The design of derivatives from a core scaffold like 3-(piperidin-1-yl)cyclopentan-1-amine is a rational process aimed at enhancing interactions with a specific biological target. A key principle involves introducing conformational constraints to reduce the entropic penalty of binding, thereby increasing affinity. For example, the transition from a flexible, linear aminobutyramide structure to a more rigid 1,3-disubstituted cyclopentane (B165970) scaffold has been shown to significantly enhance receptor binding and antagonist activity for the CC chemokine receptor 2 (CCR2). nih.gov This principle of rigidification is central to leveraging the cyclopentane ring of the scaffold.
Further design strategies include:
Pharmacophore Hybridization : This involves combining the structural features of known active compounds to create a new scaffold. For instance, merging a known pharmacophore with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, which is structurally related to the target scaffold, has been used to develop novel NLRP3 inhibitors. mdpi.com
Systematic Substitution : This involves decorating the core scaffold at specific positions to probe the binding pocket of a target receptor. Derivatization can occur on the piperidine (B6355638) nitrogen, the cyclopentane ring, or the cyclopentyl amine group to explore steric, electronic, and hydrophobic tolerances within the binding site. nih.govnih.gov
Stereochemical Control : Since biological macromolecules are chiral, the stereochemistry of a ligand is paramount. Synthesizing and testing specific stereoisomers is a critical design principle to identify the optimal spatial arrangement for receptor interaction. nih.gov
An ideal scaffold for derivatization should be accessible through scalable synthesis and allow for rational, late-stage diversification to generate a library of analogs for biological screening. mdpi.com
SAR of the Piperidine Moiety
The piperidine ring is a prevalent feature in many pharmaceuticals and natural alkaloids, offering a versatile nitrogen-containing heterocycle that can be readily modified. ijnrd.orgwikipedia.org In the context of the this compound scaffold, the piperidine moiety plays a significant role in defining the molecule's interaction with protein targets.
Modifications to the piperidine ring, particularly at the nitrogen atom, can have a profound impact on receptor binding affinity and selectivity. Studies on structurally related compounds targeting sigma (σ) receptors have provided detailed insights into these effects. nih.gov
For example, replacing a central cyclohexane (B81311) ring in a known high-affinity ligand with an unsubstituted piperidine ring (a secondary amine) led to a dramatic decrease in σ1 receptor affinity, with the Ki value increasing from 0.61 nM to 165 nM. nih.gov This highlights the critical role of the group at this position. However, subsequent N-alkylation of the piperidine nitrogen can recover or enhance this lost affinity.
Introduction of a small methyl group onto the piperidine nitrogen (N-methylation) partially compensates for the unfavorable interactions of the secondary amine, increasing lipophilic interactions within the σ1 receptor binding pocket. nih.gov In contrast, substitution with larger groups like ethyl or a tosyl moiety resulted in considerably lower σ1 affinity. nih.gov These findings underscore that the nature and size of the substituent on the piperidine nitrogen are critical determinants of receptor binding.
| Compound | Core Structure | Piperidine N-Substituent | σ1 Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Lead Compound (3) | Cyclohexane | N/A | 0.61 | nih.gov |
| Analog (4a) | Piperidine | -H (Secondary Amine) | 165 | nih.gov |
| Analog (20a) | Piperidine | -CH3 (Methyl) | Significantly Improved vs. 4a | nih.gov |
| Other Analogs | Piperidine | -CH2CH3 (Ethyl) or -Tosyl | Considerably Lower Affinity | nih.gov |
Furthermore, studies on P2Y14R antagonists have shown that replacing the piperidine ring with more rigid, bridged systems like quinuclidine (B89598) can maintain good binding affinity, suggesting that the receptor can accommodate conformationally constrained piperidine mimics. nih.gov
The three-dimensional arrangement of atoms (stereochemistry) within a ligand is crucial for its pharmacological profile, as receptor binding sites are themselves stereospecific. For derivatives of the this compound scaffold, stereochemistry at both the cyclopentane and piperidine rings can dictate binding affinity and efficacy.
Research leading to the discovery of a potent CCR2 antagonist demonstrated the importance of specific stereoisomers. The final lead compound, which incorporates a 1,3-disubstituted cyclopentane ring and a spiro-piperidine moiety, required a specific (1S,3R) configuration on the cyclopentane ring and a (1R,3'R) configuration in the spiro-piperidine part to achieve high affinity (IC50 = 1.3 nM). nih.gov This illustrates that a precise spatial orientation of both the piperidine and cyclopentane components is necessary for optimal interaction with the receptor.
SAR of the Cyclopentane Amine Moiety
The cyclopentane portion of the scaffold serves as a rigid core that orients the piperidine and amine functionalities in a defined spatial relationship. Modifications to this ring and its substituents are key to optimizing ligand affinity.
The arrangement of substituents on the cyclopentane ring is a critical factor for receptor binding. The introduction of a cyclopentane ring to constrain a previously linear molecule was a key step in developing potent CCR2 antagonists. nih.gov Specifically, a 1,3-disubstitution pattern on the cyclopentane ring, placing the piperidinyl group and a carboxamide group (derived from the amine) in a specific relative orientation, was found to be optimal for high-affinity binding.
The nature of the substituent at the 1-position (the amine or its derivatives) is also vital. In the development of CCR2 antagonists, the primary amine was converted to a substituted amide, specifically an N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-carboxamide. nih.gov This large, hydrophobic group was essential for achieving nanomolar potency, indicating that the amine position is a key vector for introducing functionality that can engage in significant interactions with a receptor pocket.
The SAR can be summarized as follows:
Positional Isomerism : The 1,3-disubstitution pattern on the cyclopentane ring is a validated arrangement for high-affinity ligands. nih.gov Other arrangements (e.g., 1,2-disubstitution) would present the key functional groups in a different spatial orientation, likely altering the binding profile.
Amine Derivatization : The primary amine is a crucial handle for derivatization. Converting it into various amides, ureas, or other functional groups allows for the exploration of hydrogen bonding, and hydrophobic and electrostatic interactions within the target binding site.
Ring Substitution : Adding further substituents to the cyclopentane ring itself can influence the molecule's conformation and introduce new points of interaction. For example, a methyl group was incorporated at the 1-position of the cyclopentane ring in the potent CCR2 antagonist, contributing to its high affinity. nih.gov
| Compound Type | Key Structural Feature | hCCR2 Binding Affinity (IC50) | Reference |
|---|---|---|---|
| Linear Precursor (2) | Flexible aminobutyramide | Weaker Affinity | nih.gov |
| Cyclopentane Analog (16) | Rigid 1,3-disubstituted cyclopentane core | 1.3 nM | nih.gov |
Integrated SAR of the this compound Scaffold
An integrated SAR analysis suggests that high-affinity ligands often require:
A Rigidified Core : The cyclopentane ring provides a conformationally restricted platform, which is generally favorable for binding affinity compared to more flexible linear systems. nih.gov
Optimal Stereochemistry : Specific stereoisomers are typically much more active than others, emphasizing the importance of a precise three-dimensional structure for a snug fit into the receptor's binding site. nih.govnih.gov
Balanced Substituents : There is a crucial interplay between the substituents on the piperidine and cyclopentane amine moieties. For instance, a small, lipophilic N-alkyl group on the piperidine might enhance van der Waals interactions, while a larger, hydrogen-bonding group derived from the cyclopentane amine could anchor the ligand in another part of the binding pocket. nih.govnih.gov
In essence, the this compound scaffold serves as a versatile template. The piperidine ring can be modified to tune lipophilicity and explore specific subpockets of a receptor, while the cyclopentane amine provides a vector for introducing key pharmacophoric elements. Achieving high potency and selectivity requires the careful, simultaneous optimization of the substitution patterns and stereochemistry across the entire molecular framework.
In Silico Docking and Molecular Modeling for Ligand-Target Interactions
In silico docking and molecular modeling are powerful computational tools that provide critical insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. These methods are instrumental in modern drug discovery for predicting the binding orientation, affinity, and selectivity of a compound, thereby guiding further experimental studies.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This technique involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of a target protein. For scaffolds containing piperidine and cyclopentanamine moieties, docking studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity. For instance, in studies of piperidine carbamate-based inhibitors targeting serine proteases like matriptase and hepsin, computational models have been used to understand how the piperidine moiety and its substituents fit into the S3-S4 pockets of the enzymes. nih.gov These models, which can be built upon known crystal structures or homology models, help visualize how modifications to the piperidine ring can influence binding and selectivity. nih.govnih.gov
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. nih.gov By simulating the movement of atoms over time, MD can reveal the stability of the docked pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. nih.gov For flexible structures like the cyclopentane ring in this compound, MD simulations can explore the various conformations it can adopt within a binding pocket, providing a deeper understanding of the structure-activity relationship (SAR). In the context of G protein-coupled receptors (GPCRs), such as the CCR2 receptor, molecular modeling has been essential in understanding the binding modes of antagonists with cyclopentyl scaffolds. nih.govmdpi.com These simulations can help explain why certain stereoisomers or derivatives exhibit higher affinity, guiding the design of more potent compounds. nih.gov
The combination of docking and MD simulations allows for the calculation of binding free energies, which can quantitatively predict the binding affinity of a ligand. These predictions are valuable for prioritizing compounds for synthesis and biological testing, thus accelerating the drug discovery process.
Rational Design of Derivatives for Enhanced Selectivity
Rational design is a strategy used in drug development to create new molecules with improved properties, such as enhanced selectivity towards a specific biological target. This approach relies heavily on the structural information obtained from techniques like X-ray crystallography, NMR spectroscopy, and the computational methods described in the previous section. By understanding the detailed interactions between a lead compound and its target, medicinal chemists can make targeted modifications to the molecule's structure to improve its selectivity and reduce off-target effects.
Enhanced selectivity is crucial for minimizing side effects and improving the therapeutic index of a drug. For a compound like this compound, rational design could involve modifying either the piperidine ring, the cyclopentanamine core, or both, to exploit subtle differences in the binding sites of related proteins.
An illustrative example of rational design can be found in the development of inhibitors for serine proteases. Based on computational models, researchers designed a series of hybrid piperidine carbamate (B1207046) dipeptidyl inhibitors. nih.gov By systematically altering the substituents on the piperidine ring nitrogen, they aimed to achieve more specific interactions within the S4 pockets of matriptase and hepsin. nih.gov The results showed that smaller functional groups, such as ethyl sulfonyl and acetyl groups, were preferred in the S4 pocket of these enzymes, leading to compounds with nanomolar potency and excellent selectivity over other serine proteases. nih.gov
Similarly, in the development of CCR2 antagonists based on a cyclopentylamine (B150401) scaffold, structure-activity relationship (SAR) studies guided the rational design of new derivatives. nih.gov By exploring different substituents on the core structure, researchers were able to develop compounds with not only high affinity but also long residence times on the receptor, a kinetic parameter that can be crucial for in vivo efficacy. nih.gov The integration of both affinity (SAR) and kinetic (structure-kinetic relationship, SKR) data in the design process led to the discovery of potent and selective CCR2 antagonists. nih.gov
The following tables present data from studies on related piperidine and cyclopentanamine derivatives, illustrating how structural modifications, guided by rational design principles, affect potency and selectivity.
Table 1: Biological Activity of Piperidine Carbamate Derivatives as Serine Protease Inhibitors Data sourced from studies on peptidomimetic inhibitors of matriptase and hepsin, illustrating the effect of substitutions on the piperidine moiety.
| Compound | R2/P4 Substitution on Piperidine | Hepsin IC50 (nM) | Matriptase IC50 (nM) | Selectivity (Matriptase/Hepsin) |
| 8b | 4-Fluorophenyl | 0.6 | 30 | 50 |
| 8c | 4-Chlorophenyl | 0.5 | 70 | 140 |
| 8e | Acetyl | 1.8 | 130 | 72.2 |
| 8h | Ethyl sulfonyl | 0.8 | 110 | 137.5 |
Table 2: Structure-Activity Relationship of Cyclopentylamine Derivatives as CCR2 Antagonists Data illustrating how modifications to a cyclopentylamine core can impact binding affinity for the CCR2 receptor.
| Compound | Modification | Ki (nM) | Residence Time (min) |
| 1 | Initial Hit | 6.8 | 2.4 |
| 22a | Optimized Derivative | 3.6 | 135 |
Chemical Biology Applications and Scaffold Utility
3-(Piperidin-1-yl)cyclopentan-1-amine as a Core Scaffold in Chemical Probe Development
The this compound framework serves as an exemplary core scaffold for the development of chemical probes, which are essential small molecules used to study and manipulate biological systems. The rigid 1,3-disubstituted cyclopentane (B165970) component allows for precise spatial orientation of functional groups, a critical feature for selective interaction with protein targets. This defined stereochemistry is instrumental in creating high-affinity ligands that can act as probes for target validation and pathway elucidation.
Derivatives of this scaffold have been successfully utilized to create potent and selective modulators for various protein classes. For instance, the introduction of ring constraints into a linear chemical series led to the discovery of a 1,3-disubstituted cyclopentane scaffold with significantly enhanced receptor binding and antagonist activity. This approach highlights the utility of the cyclopentane core in transforming a lead compound into a more potent chemical probe suitable for in-depth biological studies.
Exploration of the Compound in Target Identification and Validation Studies (e.g., Enzyme Inhibitors, Receptor Antagonists)
The structural motifs within this compound are prevalent in compounds designed for target identification and validation. The piperidine (B6355638) ring is a common feature in numerous biologically active compounds and approved drugs, while the cyclopentane ring acts as a rigid spacer, locking the molecule into a specific conformation conducive to target binding.
This scaffold has proven particularly effective in the development of receptor antagonists. Research has led to the discovery of highly potent antagonists for the CC chemokine receptor 2 (CCR2) by employing a 1,3-disubstituted cyclopentane scaffold. Similarly, 3-substituted aminocyclopentane derivatives have been identified as potent and selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders mdpi.com. The precise stereochemical arrangement of the amine and piperidine substituents on the cyclopentane ring is crucial for achieving high potency and selectivity for these targets.
Beyond receptor antagonists, piperidine-containing molecules have been developed as inhibitors for a range of enzymes. For example, various piperidine derivatives have been investigated as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) and soluble epoxide hydrolase (sEH), demonstrating the broad applicability of this heterocyclic moiety in enzyme-targeted drug discovery nih.govijnrd.org.
Table 1: Examples of Biologically Active Compounds Featuring the Cyclopentane-Piperidine Scaffold Motif
| Compound Class | Target | Key Compound Example | Biological Activity (IC₅₀) |
|---|---|---|---|
| CCR2 Antagonist | CC Chemokine Receptor 2 | (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide | 1.3 nM (binding), 0.45 nM (chemotaxis) nih.gov |
| NMDA Antagonist | NR2B Subtype NMDA Receptor | A 3-substituted aminocyclopentane derivative | Potent and selective antagonism mdpi.com |
| MtbTMPK Inhibitor | M. tuberculosis Thymidylate Kinase | 1-(Piperidin-3-yl)thymine amides | MIC₅₀ = 35 µM for active analogue nih.gov |
| sEH Inhibitor | Soluble Epoxide Hydrolase | 1-Cyclohexyl-3-(1-propionylpiperidin-4-yl)urea | 3.5 nM ijnrd.org |
Use in Compound Libraries for High-Throughput Screening
Scaffolds like this compound are valuable building blocks for the construction of compound libraries used in high-throughput screening (HTS). HTS campaigns are a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. The success of HTS is highly dependent on the quality and diversity of the screening library.
The inclusion of scaffolds with three-dimensional character is critical for improving the success rate of HTS campaigns. Piperidine-based scaffolds are actively used in the creation of drug-like molecular libraries for large-scale screening initiatives, such as the European Lead Factory. Synthesizing diverse libraries around a core scaffold like this compound allows for a systematic exploration of the chemical space around a privileged structure, increasing the probability of identifying potent and selective modulators for new biological targets nih.gov. Commercial suppliers of screening compounds, such as ChemDiv, offer vast "diversity libraries" that are rich in such sp3-hybridized, complex scaffolds to meet the demands of pharmaceutical and academic screening centers chemdiv.com.
Contribution to Biologically Relevant Chemical Space Exploration
The exploration of biologically relevant chemical space is a central goal of medicinal chemistry. Historically, compound libraries have been dominated by flat, aromatic, sp2-hybridized structures. However, there is a growing recognition that molecules with greater three-dimensionality often possess more favorable pharmacological properties, including improved selectivity and better physicochemical characteristics. This trend is often referred to as "escaping from flatland".
The this compound scaffold is an excellent example of a structure that populates this under-explored 3D chemical space. The non-planar cyclopentane ring, combined with the chair/boat conformations of the piperidine ring, provides a rigid and complex 3D architecture. By decorating the scaffold at its amine and piperidine nitrogen, as well as on the rings themselves, chemists can generate a library of compounds with diverse vectors projecting into 3D space. This allows for a more comprehensive exploration of the binding pockets of biological targets, which are themselves three-dimensional, potentially uncovering novel interactions and modes of action that would be missed with flatter molecules.
Role in Expanding Structural Diversity for Lead Optimization
During the lead optimization phase of drug discovery, medicinal chemists aim to refine an initial "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers numerous avenues for achieving this.
The rigid cyclopentane core serves to limit conformational flexibility. By locking the relative positions of the piperidine and amine substituents, the entropic penalty upon binding to a target is reduced, which can lead to a significant increase in potency. The 1,3-disubstitution pattern allows for the systematic variation of the cis and trans isomers, enabling a detailed study of the structure-activity relationship (SAR) and the identification of the optimal geometry for target engagement. Furthermore, the piperidine nitrogen and the cyclopentylamine (B150401) can be readily functionalized, providing multiple handles to modulate properties such as solubility, metabolic stability, and cell permeability, all of which are critical for transforming a lead compound into a viable drug candidate. The introduction of such chiral piperidine scaffolds has been shown to be a successful strategy for enhancing biological activities and improving pharmacokinetic profiles rsc.org.
Mimicry of Natural Product Frameworks in Scaffold Design
Natural products have historically been a rich source of inspiration for drug discovery due to their inherent biological activity and structural complexity. Many bioactive natural products contain piperidine and cyclopentane rings as core structural motifs nih.govresearchgate.netresearchgate.net. For example, the piperidine ring is a key component of numerous alkaloids with potent pharmacological effects, such as morphine and scopolamine nih.gov. Similarly, the cyclopentane ring is found in a wide array of natural products, including prostaglandins.
Synthetic scaffolds like this compound can be viewed as simplified mimics or fragments of these more complex natural product frameworks. This strategy, sometimes referred to as "scaffold hopping" or creating "natural product-like" libraries, aims to capture the biologically relevant 3D shapes and pharmacophoric features of natural products in synthetically more accessible molecules acs.orgnih.gov. By doing so, chemists can generate novel compounds that retain the biological relevance of natural products while often improving their synthetic tractability and allowing for broader optimization efforts. This approach leverages the evolutionary selection of natural product structures for bioactivity while enabling the systematic chemical exploration required for modern drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
